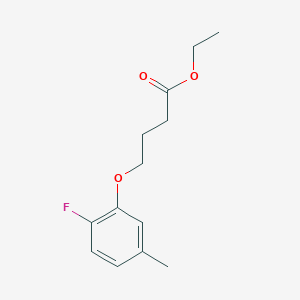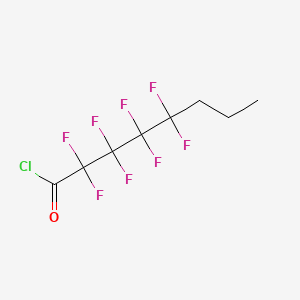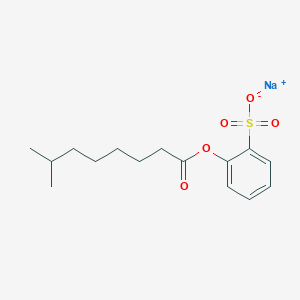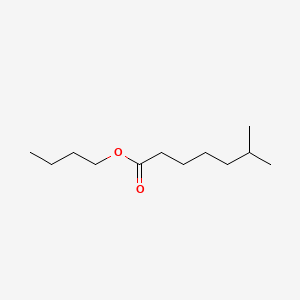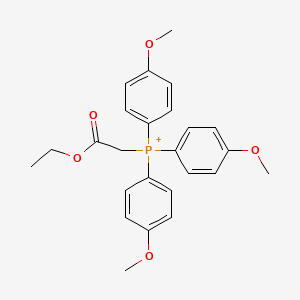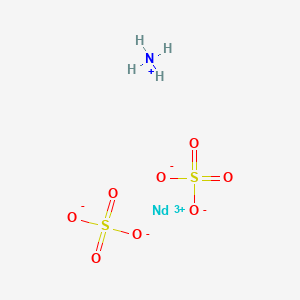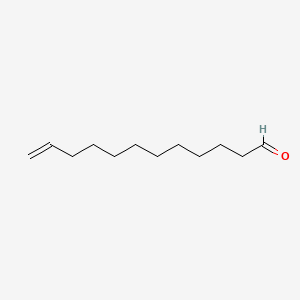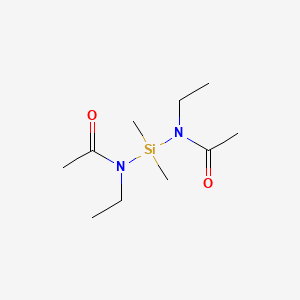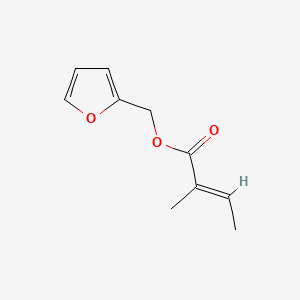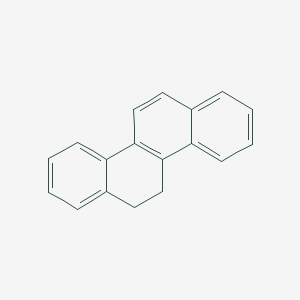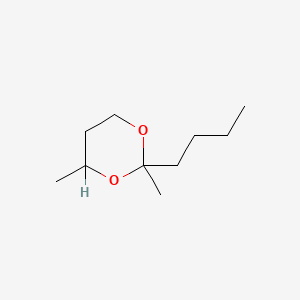
2-Butyl-2,4-dimethyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-2,4-dimethyl-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic acetals with a six-membered ring structure containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Butyl-2,4-dimethyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) and optimized reaction conditions ensures high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-2,4-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction typically produces alcohols or hydrocarbons .
Applications De Recherche Scientifique
2-Butyl-2,4-dimethyl-1,3-dioxane has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Butyl-2,4-dimethyl-1,3-dioxane involves its ability to form stable cyclic structures. This stability is due to the presence of two oxygen atoms in the ring, which can participate in hydrogen bonding and other interactions. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butyl-1,3-dioxolane
- 2-Butyl-4-phenyl-1,3-dioxolane
- 2-(4-tert-Butyl-phenyl)-5,5-dimethyl-1,3-dioxane
- 2-(4-Bromophenyl)-2-tert-butyl-1,3-dioxolane
Uniqueness
2-Butyl-2,4-dimethyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its butyl and dimethyl groups enhance its hydrophobicity and stability compared to other dioxanes and dioxolanes .
Propriétés
Numéro CAS |
61152-38-3 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
2-butyl-2,4-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C10H20O2/c1-4-5-7-10(3)11-8-6-9(2)12-10/h9H,4-8H2,1-3H3 |
Clé InChI |
OJNPEUTUBVMNQK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(OCCC(O1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



